molecular formula C6H4ClNO3S B1348529 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one CAS No. 42456-75-7

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one

Cat. No. B1348529
CAS RN: 42456-75-7
M. Wt: 205.62 g/mol
InChI Key: HHHNIUPEIAJYKY-UHFFFAOYSA-N
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Description

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one is a heterocyclic organic compound that belongs to the family of compounds known as thienyl ketones. It is a yellow powder with a CAS Number of 42456-75-7 . The IUPAC name for this compound is 1-(5-chloro-4-nitro-2-thienyl)ethanone .


Molecular Structure Analysis

The molecular formula for this compound is C6H4ClNO3S . The InChI code is 1S/C6H4ClNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.62 g/mol . It is a powder in physical form and has a melting point range of 84-87°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Application in Alzheimer’s Disease Treatment

  • Summary of the Application : This compound has been used in the synthesis of pregnenolone derivatives for the treatment of Alzheimer’s disease. These derivatives have shown potential in inhibiting amyloid β1–42 peptide aggregation, acetylcholinesterase, and carbonic anhydrase-II, which are all significant in the pathogenesis of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures : The pregnenolone derivatives were synthesized and their potential against inhibition of eeAChE/eqBChE, hCA-II, and self-mediated Aβ 1–42 peptide aggregation was evaluated .
  • Results or Outcomes : The synthesized derivatives exhibited concomitant inhibition of all the tested macromolecular targets. All the active compounds were found to be BBB penetrants in the PAMPA assay. Furthermore, these selected compounds were found to be non-neurotoxic in the MTT assay on neuroblastoma SH-SY5Y cells .

Application in Chiral Synthesis

  • Summary of the Application : This compound has been used in the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one . This synthesized (1R)-(3-methylphenyl)ethan-1-amine could be used for the synthesis of different active pharmaceutical entities .
  • Methods of Application or Experimental Procedures : Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was the best enzyme, while dimethylsulfoxide (10% V/V) was the best co-solvent for said bioconversion .
  • Results or Outcomes : In the final optimized reaction, ATA-025 showed the highest 99.22 ± 2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03 ± 1.01% with respect to the product formed after reaction .

Application in Antimicrobial Agents

  • Summary of the Application : This compound has been used in the synthesis of Schiff base scaffolds as antibacterial, antimycobacterial, and antifungal agents . These Schiff base scaffolds have been designed and synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes .
  • Methods of Application or Experimental Procedures : The structures of the newly synthesized compounds were characterized by 1H and 13C NMR, FT-IR, and mass spectra . All compounds were assessed for their drug likeness and ADMET properties using computational analysis .
  • Results or Outcomes : They showed optimal drug scores and negligible toxicities and satisfied Lipinskiʼs rule of five . Compounds exhibited significant antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative bacteria (S. Typhi, P. aeruginosa) and fungi (A. niger, A. flavus) . Some compounds showed antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain with MIC in the range of 1.6 to 100 µg/mL .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(5-chloro-4-nitrothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHNIUPEIAJYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334552
Record name 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one

CAS RN

42456-75-7
Record name 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-chloro-4-nitrothiophen-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-5-acetylthiophene (80.3 g, 0.5 mol) was added in portions to fuming nitric acid (500 mL) cooled to −5° C. with an ice/methanol bath. On completion of addition the reaction was removed from the cold bath and stirred at ambient temperature for 30 minutes before the reaction mixture was poured into ice water (4 L). After stirring for 10 minutes the solid which formed was collected by filtration and washed with water (500 mL). The solid was then dissolved in dichloromethane (500 mL) the water was separated and the organic solution was dried (MgSO4). Removal of the solvent under reduced pressure gave an orange solid. The crude material was re-crystallized from IMS (350 mL) to give the title product as a light brown solid (46.89 g, 45% yield). 1H NMR (CDCl3) δ: 8.07 (1H, s), 2.58 (3H, s).
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KR Voigtritter - 2013 - search.proquest.com
As the chemical industry is becoming more conscious about the amount of hazardous waste they are generating, green chemistry and its underlying principles are becoming more …
Number of citations: 0 search.proquest.com

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